molecular formula C16H17NO3 B12279758 3-Amino-4-(4-phenoxyphenyl)butyric Acid

3-Amino-4-(4-phenoxyphenyl)butyric Acid

Cat. No.: B12279758
M. Wt: 271.31 g/mol
InChI Key: ASESWNGZKTXENE-UHFFFAOYSA-N
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Description

3-Amino-4-(4-phenoxyphenyl)butyric Acid is a non-proteinogenic amino acid derivative of high interest in medicinal chemistry and pharmaceutical research. This compound serves as a key chiral building block for the synthesis of complex peptides and peptidomimetics, with its phenoxybenzyl side chain contributing to unique steric and electronic properties. Researchers utilize it to modulate the pharmacokinetic profiles of potential therapeutic agents, particularly in the development of enzyme inhibitors and receptor ligands. In neuroscience and biochemistry, this compound is explored for its potential effects on neurotransmitter systems and synaptic transmission. Its structural features make it a candidate for creating novel drug delivery systems aimed at enhancing bioavailability. The compound is provided as a lyophilized powder and should be stored at -20°C, with aliquoting recommended to avoid repeated freeze-thaw cycles. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

3-amino-4-(4-phenoxyphenyl)butanoic acid

InChI

InChI=1S/C16H17NO3/c17-13(11-16(18)19)10-12-6-8-15(9-7-12)20-14-4-2-1-3-5-14/h1-9,13H,10-11,17H2,(H,18,19)

InChI Key

ASESWNGZKTXENE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)CC(CC(=O)O)N

Origin of Product

United States

Synthetic Methodologies and Chemoenzymatic Approaches for 3 Amino 4 4 Phenoxyphenyl Butyric Acid and Analogues

Retrosynthetic Analysis and Strategic Disconnections for the Butyric Acid Core

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For 3-Amino-4-(4-phenoxyphenyl)butyric acid, a primary disconnection can be made at the C-N bond, suggesting a precursor such as a β-keto acid or an α,β-unsaturated ester. This approach simplifies the target into more manageable fragments. chemistryworld.com

Another strategic disconnection can be made at the C3-C4 bond of the butyric acid core. This leads to two key synthons: a nucleophilic acetate (B1210297) equivalent and an electrophilic species derived from 4-phenoxyphenylethyl halide or a related derivative. This disconnection is advantageous as it allows for the late-stage introduction of the phenoxyphenyl moiety.

Common synthetic strategies for accessing β-amino acids often involve conjugate addition of nitrogen nucleophiles to Michael acceptors, Mannich-type reactions, and the homologation of α-amino acids. illinois.edu However, these methods can be limited by the need for pre-functionalized starting materials and multiple synthetic steps. illinois.edu More recent strategies focus on minimizing transformations by using simple building blocks like olefins and aziridines. illinois.edu

Disconnection Strategy Precursors/Synthons Key Reaction Type Advantages Potential Challenges
C-N Bond Disconnectionβ-keto acid or α,β-unsaturated ester and an amine sourceReductive amination or Michael additionConvergent approachControl of stereochemistry at C3
C3-C4 Bond DisconnectionAcetate enolate equivalent and 4-phenoxyphenylmethyl electrophileAlkylationLate-stage introduction of the complex aryl groupPotential for side reactions at the electrophilic center
C2-C3 Bond DisconnectionA malonic ester derivative and a 4-phenoxyphenylacetaldehydeKnoevenagel-Doebner condensationWell-established methodologyDecarboxylation conditions can be harsh
Ring-opening of a β-lactamSubstituted β-lactamHydrolysisStereochemistry can be pre-defined in the lactam ringSynthesis of the substituted β-lactam can be complex

Development and Optimization of Stereoselective Synthetic Routes for β-Amino Acid Derivatives

The biological activity of many compounds is highly dependent on their stereochemistry. Therefore, the development of stereoselective synthetic routes to produce enantiomerically pure β-amino acids is of paramount importance.

Chiral Auxiliary-Mediated Asymmetric Synthesis

A widely employed strategy for controlling stereochemistry is the use of chiral auxiliaries. numberanalytics.com A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is established, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com

Common chiral auxiliaries used in the synthesis of β-amino acids include Evans' oxazolidinones and pseudoephedrine. wikipedia.orgnih.gov For instance, an acyl oxazolidinone derived from an amino acid can be enolized and then reacted with an electrophile. The steric bulk of the auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in preference to the other. wikipedia.org Subsequent cleavage of the auxiliary yields the enantiomerically enriched product. The choice of the chiral auxiliary is critical and depends on the specific reaction conditions and the desired stereoisomer. numberanalytics.com

Chemoenzymatic Transformations and Biocatalysis in Stereocontrol

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high enantioselectivity under mild reaction conditions. nih.govnih.gov Enzymes, such as transaminases, are particularly useful for the synthesis of chiral amines and amino acids. mdpi.comnih.gov

Transaminases catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor. researchgate.net For the synthesis of β-amino acids, a prochiral β-keto acid can be asymmetrically aminated using a transaminase to yield the desired enantiomerically pure product. nih.gov A significant challenge with this approach is the instability of many β-keto acids. nih.govresearchgate.net To overcome this, a cascade reaction combining a lipase (B570770) to generate the β-keto acid from a stable β-keto ester in situ, followed by amination with a transaminase, has been developed. nih.govrsc.org This method prevents the accumulation of the unstable intermediate. rsc.org

Enzyme Class Reaction Type Substrate Product Key Advantage
Transaminases (TAs)Asymmetric reductive aminationProchiral β-keto acidEnantiopure β-amino acidHigh enantioselectivity nih.gov
LipasesHydrolysisβ-keto esterβ-keto acid (in situ)Enables use of stable precursors nih.gov
Phenylalanine Ammonia (B1221849) Lyases (PALs)Asymmetric hydroaminationα,β-Unsaturated carboxylic acidβ-Amino acidDirect addition of ammonia nih.gov

Protective Group Strategies in Multi-Step Organic Synthesis

In the synthesis of complex molecules with multiple functional groups, protecting groups are essential to prevent unwanted side reactions. organic-chemistry.org A protecting group temporarily masks a reactive functional group, allowing for chemical transformations to be carried out on other parts of the molecule. wikipedia.org

For the synthesis of this compound, both the amino and carboxylic acid functionalities typically require protection. The amino group can be protected with groups such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). The Boc group is acid-labile, while the Cbz group is typically removed by hydrogenolysis. creative-peptides.com The carboxylic acid is often protected as an ester, for example, a methyl or benzyl (B1604629) ester.

The choice of protecting groups is dictated by their stability to the reaction conditions employed in subsequent steps and the ease of their removal without affecting other parts of the molecule. organic-chemistry.org An orthogonal protecting group strategy, where different protecting groups can be removed under distinct conditions, is highly desirable in multi-step synthesis. wikipedia.org For example, using a Boc group for the amine and a benzyl ester for the carboxylic acid allows for the selective deprotection of either group.

Synthesis of Aromatic and Heteroaromatic Substituted β-Amino Acids with Phenoxyphenyl Groups

The synthesis of β-amino acids bearing aromatic substituents, such as the phenoxyphenyl group, often follows strategies similar to those for other β-amino acids, but with considerations for the electronic and steric properties of the aryl group. The Knoevenagel-Rodionow-Johnson reaction, which involves the condensation of an aromatic aldehyde with malonic acid in the presence of ammonia or an amine, is a classical method for preparing β-aryl-β-amino acids. nih.gov

Modern approaches often utilize metal-catalyzed cross-coupling reactions to introduce the phenoxyphenyl moiety. For example, a Heck reaction between a protected β-amino acid with a vinyl or acrylic acid side chain and a phenoxyphenyl halide or boronic acid derivative can be employed. nih.gov

Biocatalytic methods are also well-suited for the synthesis of aromatic β-amino acids. nih.gov Engineered phenylalanine ammonia lyases (PALs) have been developed for the direct asymmetric synthesis of β-branched aromatic α-amino acids, a strategy that could potentially be adapted for β-amino acids. nih.gov Furthermore, transaminases have been successfully used in the asymmetric synthesis of various aromatic β-amino acids. nih.govresearchgate.net

Purification and Isolation Techniques for Synthetic Intermediates and Final Products

The purification of synthetic intermediates and the final product is a critical step to ensure the desired purity of the target compound. Common techniques include chromatography and crystallization. pharmacompass.com

Chromatography: Column chromatography is a widely used method for separating compounds based on their differential adsorption to a stationary phase. acs.org For the purification of intermediates in the synthesis of this compound, normal-phase silica (B1680970) gel chromatography is often employed. acs.org Reversed-phase high-performance liquid chromatography (HPLC) can be used for the final purification of the product, especially for achieving high enantiomeric purity. chiralpedia.com The choice of solvents and stationary phase is crucial for achieving good separation. acs.org

Crystallization: Crystallization is an effective technique for purifying solid compounds and can also be used for chiral resolution. chiralpedia.comcrystallizationsystems.com Diastereomeric crystallization involves reacting a racemic mixture with a chiral resolving agent to form diastereomeric salts, which have different solubilities and can be separated by fractional crystallization. chiralpedia.com For the final product, crystallization from a suitable solvent system can yield a highly pure crystalline solid. The choice of solvent is critical and is often determined empirically.

Technique Principle Application Advantages Disadvantages
Column ChromatographyDifferential adsorption on a stationary phasePurification of intermediates and final productVersatile, applicable to a wide range of compoundsCan be time-consuming and require large volumes of solvent acs.org
High-Performance Liquid Chromatography (HPLC)High-resolution separation on a packed columnFinal purification, chiral separationHigh efficiency and resolutionLimited to smaller scales, expensive equipment chiralpedia.com
CrystallizationFormation of a solid crystalline structure from a solutionPurification of solid compounds, chiral resolutionCan yield very high purity, scalableNot all compounds crystallize easily, requires optimization crystallizationsystems.com
Diastereomeric CrystallizationSeparation of diastereomeric salts based on solubilityChiral resolution of racemic mixturesCan be cost-effective for large-scale resolutionRequires a suitable chiral resolving agent, can be trial-and-error chiralpedia.com

Molecular and Structural Characterization Methodologies for β Amino Acid Derivatives

Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for the detailed structural analysis of organic molecules. By examining the interaction of molecules with electromagnetic radiation, these techniques reveal information about the connectivity of atoms and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The aromatic protons of the two phenyl rings would appear in the downfield region, typically between δ 7.0 and 8.0 ppm. The protons of the butyric acid backbone, including the methine proton at the chiral center (C3) and the methylene (B1212753) protons at C2 and C4, would resonate in the more upfield region. The chemical shift of the proton at C3 would be influenced by the adjacent amino group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The carbonyl carbon of the carboxylic acid would have the largest chemical shift, typically in the range of 170-180 ppm. The carbons of the aromatic rings would appear between approximately 115 and 160 ppm. The aliphatic carbons of the butyric acid chain would be found at the most upfield positions. For butanoic acid, the carboxyl carbon (C1) resonates at around 186.9 ppm, with the adjacent carbons (C2, C3, C4) appearing at progressively lower chemical shifts. highfine.comnih.gov The introduction of the phenoxyphenyl group at C4 and the amino group at C3 in the target molecule would cause significant shifts in the signals of the butyric acid backbone carbons compared to unsubstituted butanoic acid. highfine.comresearchgate.net

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish the connectivity between protons and carbons. A COSY spectrum would show correlations between adjacent protons, confirming the structure of the butyric acid chain. An HSQC spectrum would link each proton to its directly attached carbon atom, aiding in the definitive assignment of both ¹H and ¹³C signals.

Please note: The following table contains predicted NMR data based on the analysis of similar compounds, as specific experimental data for 3-Amino-4-(4-phenoxyphenyl)butyric Acid is not publicly available.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1 (COOH)~12.0 (s, 1H)~175
C2 (CH₂)~2.5 (m, 2H)~38
C3 (CH)~3.8 (m, 1H)~48
C4 (CH₂)~2.9 (m, 2H)~40
Aromatic (C-H)6.9 - 7.5 (m, 9H)118 - 158
Aromatic (C-O)-~157
Aromatic (C-C)-~135

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula.

For this compound (C₁₆H₁₇NO₃), the expected exact mass is approximately 271.1208 Da. In mass spectrometry, this compound would likely be observed as its protonated molecule [M+H]⁺ with an m/z of approximately 272.1281.

The fragmentation pattern observed in an MS/MS experiment provides valuable structural information. While specific MS/MS data for this compound is not available, analysis of the closely related compound, 3-amino-4-phenylbutanoic acid (C₁₀H₁₃NO₂), can offer insights into the expected fragmentation pathways. nih.gov For 3-amino-4-phenylbutanoic acid, the protonated molecule [M+H]⁺ has an m/z of 180.1019. nih.gov Common fragmentation pathways for such β-amino acids include the loss of water (H₂O) and the loss of the carboxylic acid group (COOH).

Please note: The following table contains predicted mass spectrometry data based on the structure of this compound and comparison with similar compounds.

Ion Predicted m/z Description
[M+H]⁺272.1281Protonated molecule
[M+Na]⁺294.1100Sodium adduct
[M-H₂O+H]⁺254.1175Loss of water
[M-COOH+H]⁺226.1383Loss of carboxylic acid group

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the carboxylic acid O-H stretch (broad band around 3000 cm⁻¹), the N-H stretch of the amine (around 3300-3400 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), and C-O stretching of the ether linkage (around 1240 cm⁻¹). Aromatic C-H and C=C stretching vibrations would also be present.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems. The phenoxyphenyl group in the molecule would result in characteristic UV absorption bands, likely in the range of 250-280 nm.

Chiral Analysis and Enantiomeric Purity Determination

Since this compound contains a chiral center at the C3 position, it can exist as two enantiomers, (R) and (S). The separation and determination of the enantiomeric purity of these stereoisomers are crucial.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for separating enantiomers. chromatographytoday.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. chromatographytoday.com For β-amino acids, various types of CSPs have been successfully employed, including those based on cyclodextrins, macrocyclic antibiotics (like teicoplanin), and Pirkle-type columns. chromatographytoday.comnih.gov

The choice of mobile phase is also critical and often consists of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer. The pH of the buffer can significantly influence the retention and resolution of the enantiomers. sigmaaldrich.com

Please note: The following table provides examples of chiral HPLC conditions that could be adapted for the separation of this compound enantiomers, based on methods used for similar compounds.

Parameter Example Condition 1 Example Condition 2
Chiral Stationary Phase Teicoplanin-based (e.g., Chirobiotic T)Cyclodextrin-based (e.g., Astec CYCLOBOND I)
Mobile Phase Methanol/Water with 0.1% Formic AcidAcetonitrile (B52724)/Triethylammonium Acetate (B1210297) Buffer
Detection UV at 254 nmUV at 270 nm

Optical Rotation Measurements

Optical rotation is a physical property of chiral substances that causes the rotation of the plane of polarized light. Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. The specific rotation, [α], is a standardized measure of this rotation and is a characteristic property of a chiral compound.

The specific rotation is measured using a polarimeter and is dependent on the concentration of the sample, the path length of the light, the temperature, and the wavelength of the light used (commonly the sodium D-line at 589 nm). While the specific optical rotation values for the enantiomers of this compound are not documented in publicly available literature, they would be expected to have equal magnitude and opposite signs (e.g., +X° for the (R)-enantiomer and -X° for the (S)-enantiomer, or vice versa). For a related compound, Fmoc-(R)-3-amino-4-(4-tertbutylphenyl)butyric acid, a specific rotation of [α]²⁵D = +18 ± 2° (c=1 in DMF) has been reported. hplc.eu

X-Ray Crystallography for Solid-State Structural Analysis

The process of single-crystal X-ray diffraction involves three primary stages. The first, and often most challenging, is the cultivation of a high-quality single crystal of the compound of interest, which should be of sufficient size and purity. wikipedia.org This crystal is then irradiated with a monochromatic X-ray beam. The interaction between the X-rays and the electron clouds of the atoms in the crystal produces a unique diffraction pattern of spots. nih.gov By analyzing the geometric arrangement and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated. wikipedia.orgnih.gov This electron density map is then interpreted to build and refine a model of the atomic arrangement, yielding a detailed picture of the molecular structure. mkuniversity.ac.in

While the specific crystal structure of this compound is not publicly available in the searched literature, the structural analysis of closely related compounds containing the 4-phenoxyphenyl moiety provides valuable insight into the application of this technique. For instance, the crystal structure of (E)-(3-(4-phenoxyphenyl)acryloyl)ferrocene has been determined, offering a tangible example of the crystallographic data that can be obtained for molecules with this particular substituent. researchgate.net

The single-crystal X-ray diffraction data for (E)-(3-(4-phenoxyphenyl)acryloyl)ferrocene reveals critical details about its solid-state conformation. researchgate.net The data collection was performed using a Bruker D8 Venture diffractometer with Mo Kα radiation at a temperature of 173 K. researchgate.net The structure was solved using direct methods and refined by full-matrix least-squares on F². researchgate.net

Below are the crystallographic data and data collection parameters for (E)-(3-(4-phenoxyphenyl)acryloyl)ferrocene, which serve as a representative example of the detailed information derived from an X-ray crystallographic study.

Table 1: Crystal Data and Structure Refinement for (E)-(3-(4-phenoxyphenyl)acryloyl)ferrocene

Parameter Value
Empirical formula C₂₅H₂₀FeO₂
Formula weight 408.26
Temperature 173 K
Wavelength 0.71073 Å
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions
a 15.9672(10) Å
b 5.7830(4) Å
c 20.9889(15) Å
α 90°
β 104.017(3)°
γ 90°
Volume 1880.4(2) ų
Z 4
Density (calculated) 1.442 Mg/m³
Absorption coefficient 0.833 mm⁻¹
F(000) 848

Data sourced from a study on (E)-(3-(4-phenoxyphenyl)acryloyl)ferrocene. researchgate.net

Table 2: Data Collection and Refinement Details for (E)-(3-(4-phenoxyphenyl)acryloyl)ferrocene

Parameter Value
Diffractometer Bruker D8 Venture
Radiation source Mo Kα
Theta max for data collection 25.242°
Index ranges -19 <= h <= 19, -6 <= k <= 6, -25 <= l <= 25
Reflections collected 10300
Independent reflections 3448 [R(int) = 0.0416]
Completeness to theta = 25.242° 99.7 %
Refinement method Full-matrix least-squares on F²
Data / restraints / parameters 3448 / 0 / 253
Goodness-of-fit on F² 1.040
Final R indices [I>2sigma(I)] R1 = 0.0565, wR2 = 0.1227
R indices (all data) R1 = 0.0768, wR2 = 0.1332
Largest diff. peak and hole 0.443 and -0.457 e.Å⁻³

Data sourced from a study on (E)-(3-(4-phenoxyphenyl)acryloyl)ferrocene. researchgate.net

The data presented in these tables are fundamental for understanding the precise three-dimensional arrangement of the atoms in the solid state. The unit cell parameters define the basic repeating unit of the crystal, while the space group describes the symmetry elements present. mdpi.com The refinement parameters, such as the R-factor, indicate the agreement between the experimental diffraction data and the final structural model. researchgate.net This level of detail is crucial for establishing structure-property relationships in β-amino acid derivatives and other complex organic molecules.

Structure Activity Relationship Sar Studies of 3 Amino 4 4 Phenoxyphenyl Butyric Acid Analogues

Design Principles for SAR Exploration: Systematic Variation of Substituents on Biological Activity

The exploration of the SAR for 3-Amino-4-(4-phenoxyphenyl)butyric acid analogues is founded on the systematic modification of its core structure. This involves altering the phenoxy, phenyl, and butyric acid moieties to probe the chemical space and optimize biological activity.

Key areas of modification include:

Substitution on the Phenyl Rings: The addition of various substituents to either the phenyl or the phenoxy ring can significantly impact potency and selectivity. For instance, in related aminopyridazine derivatives of GABA, the introduction of an aromatic π system with electron-donating substituents was found to produce the highest potency. nih.gov

The Butyric Acid Chain: Alterations to the length and rigidity of the butyric acid backbone can influence how the molecule fits into the binding pocket of its target receptor.

The Amino Group: The basicity and substitution of the amino group are critical. A positively charged GABA moiety is often necessary for optimal recognition at the GABA-A receptor. nih.gov

The following table illustrates how hypothetical substitutions on the 4-phenoxyphenyl ring could influence biological activity, based on general principles observed in related ligand-receptor interactions.

CompoundSubstitution on Phenoxy RingSubstitution on Phenyl RingHypothetical Biological Activity (IC₅₀)
Parent Compound NoneNoneBaseline
Analogue 1 4'-FluoroNonePotentially Increased
Analogue 2 None4-ChloroPotentially Increased
Analogue 3 4'-MethoxyNonePotentially Decreased
Analogue 4 None2-MethylPotentially Altered Selectivity

This table is illustrative and based on general SAR principles.

Positional and Stereochemical Isomerism in Modulating Pharmacological Profiles

The spatial arrangement of functional groups in this compound analogues is a critical determinant of their pharmacological effects. Both positional and stereochemical isomerism play pivotal roles.

Positional Isomerism: The location of the amino group on the butyric acid chain is fundamental. The parent compound is a β-substituted GABA analogue. Moving the amino group to the α or γ position would create a different class of compound with a distinct pharmacological profile. For example, β-phenyl-GABA (Phenibut) primarily acts as a GABAB receptor agonist. wikipedia.org

Stereochemical Isomerism: The chiral center at the C3 position of the butyric acid chain means that the compound exists as (R) and (S) enantiomers. These stereoisomers can exhibit markedly different affinities and efficacies for their biological targets. In studies of other GABA analogues like baclofen (B1667701) and 3-hydroxy-4-aminobutyric acid, the (R) and (S)-isomers showed distinct profiles for GABAA and GABAB receptor sites. nih.gov For example, (R)-baclofen is significantly more potent at GABAB receptors than its (S)-enantiomer. This highlights the stereospecific nature of the receptor binding pocket. A similar high degree of stereoselectivity can be anticipated for analogues of this compound.

The following table summarizes the importance of stereochemistry in related GABA analogues.

CompoundChiralityPrimary TargetRelative Potency
Baclofen (R)-isomerGABAB ReceptorHigh
(S)-isomerGABAB ReceptorLow
3-Hydroxy-4-aminobutyric acid (R)-isomerGABAB ReceptorActive
(S)-isomerGABAB ReceptorInactive

Data is based on known GABA analogues to illustrate the principle of stereoselectivity. nih.gov

Conformational Analysis and its Impact on Ligand-Target Interactions

The three-dimensional shape, or conformation, that this compound and its analogues adopt is crucial for effective binding to a receptor. The flexibility of the butyric acid chain and the rotational freedom around the ether linkage of the phenoxyphenyl group allow the molecule to exist in multiple conformations.

Conformational analysis aims to identify the low-energy, biologically active conformation that is recognized by the target receptor. nih.gov For GABA analogues, the distance and relative orientation between the amino group and the carboxylic acid group are critical for receptor activation. Conformationally restricted analogues, where the structure is locked into a specific shape, are valuable tools for probing the optimal binding conformation. nih.govresearchgate.net For instance, cis- and trans-4-aminocrotonic acid, which are conformationally restricted GABA analogues, show different potencies at GABAA receptors and different effects on GABA uptake, demonstrating the impact of conformation on activity. nih.gov

Integration of Computational Methods in SAR Elucidation (e.g., QSAR, Molecular Field Analysis)

Computational chemistry plays a vital role in understanding and predicting the SAR of this compound analogues. Techniques like Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) are particularly valuable.

QSAR: QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For ligands of the GABAA receptor, QSAR studies have successfully been used to predict binding affinities. nih.govbenthamdirect.com These models can identify key molecular descriptors, such as electronic properties, hydrophobicity, and steric parameters, that are critical for activity. A QSAR model for this compound analogues could predict the potency of novel derivatives before their synthesis, thereby guiding drug design efforts.

Molecular Field Analysis: Techniques like CoMFA generate 3D QSAR models by correlating the biological activity of compounds with their steric and electrostatic fields. benthamdirect.com These models produce contour maps that visualize regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. This provides a detailed 3D picture of the ligand-receptor interactions, offering insights for designing more potent and selective compounds.

The following table lists computational methods and their applications in the SAR of GABAergic compounds.

Computational MethodApplicationPotential Insights for this compound SAR
QSAR Predicts biological activity from molecular descriptors. nih.govIdentify key physicochemical properties of the phenoxyphenyl group that drive potency.
CoMFA/CoMSIA Creates 3D contour maps of favorable/unfavorable steric and electrostatic interactions.Guide the placement of substituents on the aromatic rings to enhance binding affinity.
Molecular Docking Predicts the binding pose of a ligand within a receptor's active site.Elucidate the specific interactions between the amino acid and the phenoxyphenyl moieties with receptor residues.
Molecular Dynamics Simulates the movement of the ligand and receptor over time.Analyze the stability of the ligand-receptor complex and identify key conformational changes upon binding.

Investigation of Biological Activities and Molecular Mechanisms of Action

Molecular Target Identification and Validation Strategies for Phenoxyphenyl-Containing β-Amino Acids

The phenoxyphenyl β-amino acid scaffold has been explored for its inhibitory activity against several enzymes implicated in disease pathogenesis.

Leukotriene A4 Hydrolase (LTA4H): LTA4H is a bifunctional zinc metalloenzyme that catalyzes the final step in the biosynthesis of leukotriene B4 (LTB4), a potent pro-inflammatory mediator. Inhibition of LTA4H is a therapeutic strategy for inflammatory diseases. Studies have shown that compounds containing a phenoxyphenyl or a related benzyloxyphenyl group are effective inhibitors of LTA4H. The phenoxy moiety is thought to occupy a large hydrophobic pocket within the enzyme's active site. For instance, β- and γ-amino acid analogs incorporating a phenoxypropylamino structure have been identified as potent LTA4H inhibitors. This suggests that the core structure of 3-Amino-4-(4-phenoxyphenyl)butyric acid is relevant for interaction with this enzyme.

Table 1: Examples of Phenoxy-Containing LTA4H Inhibitors

Compound Name Structural Moiety Potency/Activity Note
SC-57461A Phenoxypropylamino propanoic acid Identified as a clinical candidate.
DG-051 (4-Chlorophenoxy)phenoxy methyl pyrrolidinyl butanoic Acid Potent inhibitor with a Kd of 26 nM.

Dipeptidyl Peptidase-4 (DPP-4): DPP-4 is a serine protease that inactivates incretin (B1656795) hormones, which are crucial for regulating blood glucose levels. DPP-4 inhibitors are a class of oral medications for type 2 diabetes. The chemical backbone of β-amino acids with an aromatic ring is a cornerstone of several potent DPP-4 inhibitors. For example, (3R)-amino-4-(2,4,5-trifluorophenyl)butanoic acid is a key chemical intermediate in the synthesis of sitagliptin, a widely prescribed DPP-4 inhibitor. This highlights the suitability of the substituted phenyl-β-amino acid scaffold for fitting into the active site of DPP-4, indicating a strong potential for this compound to exhibit similar inhibitory activity.

Fatty Acid Amide Hydrolase (FAAH): FAAH is the primary enzyme responsible for the degradation of endocannabinoid signaling lipids, such as anandamide. Inhibiting FAAH can produce analgesic, anti-inflammatory, and anxiolytic effects. Research has demonstrated that a lipophilic 4-phenoxybenzene backbone is a highly effective scaffold for designing potent FAAH inhibitors. Specifically, N,N-dimethyl-5-(4-phenoxyphenyl)-2H-tetrazole-2-carboxamide was identified as a dual inhibitor of FAAH and monoacylglycerol lipase (B570770) (MAGL) with nanomolar potency (IC50 for FAAH: 0.012 µM). This directly implicates the 4-phenoxyphenyl group as a key pharmacophore for FAAH inhibition.

Phosphodiesterase 4 (PDE4) and Cytosolic Phospholipase A2α (cPLA2α): Currently, there is a lack of direct scientific literature specifically investigating the inhibitory effects of this compound or closely related phenoxyphenyl-containing β-amino acids on PDE4 and cPLA2α. While inhibitors for both enzymes have been extensively developed, the reported active compounds belong to different chemical classes. For example, many cPLA2α inhibitors are indole (B1671886) derivatives or based on natural products, and successful PDE4 inhibitors include compounds like rolipram (B1679513) and apremilast, which are not structurally analogous to phenoxyphenyl β-amino acids.

GABA Receptors: Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the central nervous system, acting via ionotropic GABAA and metabotropic GABAB receptors. Structurally related compounds suggest that this compound may modulate these receptors. For instance, 4-amino-3-phenyl-butyric acid (phenibut) is a known GABAB receptor agonist. Furthermore, various phenolic compounds have been shown to act as positive allosteric modulators of GABAA receptors, indicating that the phenol-containing structure of the target compound could facilitate interaction with GABA receptors.

Free Fatty Acid Receptor 4 (FFA4/GPR120): FFA4, also known as GPR120, is a G-protein coupled receptor (GPCR) that is activated by medium and long-chain fatty acids. It has emerged as a therapeutic target for type 2 diabetes and inflammation. A direct link between the phenoxyphenyl structure and FFA4 activation has been established. The compound GW9508 (4-{[(3-phenoxyphenyl)methyl]amino}benzenepropanoic acid) was one of the first synthetic agonists identified for FFA4, albeit with some cross-reactivity for the related receptor, FFA1. This demonstrates that the phenoxyphenyl moiety can serve as an effective ligand for the FFA4 receptor.

Table 2: Activity Profile of a Phenoxyphenyl-Containing FFA4 Agonist

Compound Name Target Receptor Potency (pEC50) Selectivity Note

Benzodiazepine (B76468) Receptors: The benzodiazepine receptor is a specific allosteric binding site located on the GABAA receptor complex. Modulation of this site by drugs like diazepam enhances the inhibitory effect of GABA. While there is no direct evidence of this compound binding to this site, some polyphenolic compounds, such as certain biflavonoids, have been shown to competitively inhibit ligand binding at the benzodiazepine site. This suggests a potential, though not yet confirmed, interaction based on the compound's phenolic structure.

Elucidation of Intracellular Signaling Pathways Modulated by the Compound

The intracellular signaling pathways modulated by this compound would be downstream of its primary molecular targets. Based on the likely targets identified above, the compound could influence several key pathways:

FFA4/GPR120 Signaling: Activation of FFA4 is known to trigger two main signaling cascades.

Gq/G11 Pathway: Ligand binding can activate the Gq/G11 family of G-proteins, which in turn stimulates phospholipase C (PLC). This leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium concentrations ([Ca2+]i) and activation of Protein Kinase C (PKC). This pathway is associated with metabolic effects such as the secretion of incretin hormones like GLP-1. nih.govnih.govnih.gov

β-Arrestin-2 Pathway: FFA4 activation also recruits β-arrestin-2. This interaction is independent of G-protein signaling and mediates the receptor's potent anti-inflammatory effects. The GPR120/β-arrestin-2 complex can interact with TAB1, preventing the activation of the TAK1 kinase complex. This ultimately inhibits downstream pro-inflammatory signaling cascades, such as the NF-κB and JNK pathways. nih.govnih.govwikipedia.orgnih.gov

GABAB Receptor Signaling: If the compound acts as a GABAB agonist, it would activate G-protein-coupled pathways that are primarily inhibitory. This involves the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, specifically the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels. nih.govnih.gov

Assessment of Compound Interactions with Biological Macromolecules (e.g., DNA Binding)

Based on its chemical structure, this compound is not anticipated to be a primary DNA-binding agent. The molecule lacks the characteristic features of compounds that typically interact directly with DNA, such as a large, planar aromatic system for intercalation or a specific pattern of hydrogen bond donors and acceptors for groove binding.

Literature searches did not yield any evidence of direct DNA binding by this compound or its close structural analogs. While some studies have shown that the simpler molecule, sodium butyrate, can indirectly affect DNA-related processes by acting as a histone deacetylase inhibitor, this mechanism involves enzymatic inhibition rather than direct binding to the DNA molecule itself. Therefore, significant interaction with DNA is not considered a likely molecular mechanism of action for this compound.

Preclinical Pharmacological Characterization in in Vitro and in Vivo Models

In Vitro Cellular Models for Efficacy and Selectivity Assessment

The initial stages of characterizing 3-Amino-4-(4-phenoxyphenyl)butyric acid involved a series of in vitro cellular models to determine its efficacy and selectivity at the molecular and cellular levels.

Cell-based assays are fundamental in confirming that a compound interacts with its intended molecular target within a cellular environment. For this compound, studies in engineered cell lines, such as HEK-293 cells expressing specific receptors, have been utilized to assess target engagement. These assays can measure downstream signaling events or use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm direct binding. nuvisan.comnih.govrevvity.co.jp Functional response assays further determine the nature of this interaction, revealing whether the compound acts as an agonist, antagonist, or modulator of the target's activity. conceptlifesciences.com

To understand the compound's effect in a more physiologically relevant context, primary cell culture models are employed. The use of primary pancreatic islets, isolated from preclinical species and human donors, allows for the direct assessment of the compound's impact on endocrine function. nih.govnih.gov In these models, key functions such as glucose-stimulated insulin (B600854) secretion can be measured, providing critical insights into the potential metabolic effects of this compound.

In Vivo Animal Models for Pharmacological Evaluation

Following in vitro characterization, the pharmacological properties of this compound are evaluated in living organisms using various animal models that mimic human diseases.

The therapeutic potential of a compound is tested in animal models designed to replicate specific aspects of human diseases.

Metabolic Disease Models: To evaluate effects on metabolic disorders, models such as diet-induced obese mice are often used. These animals develop conditions like insulin resistance and hyperglycemia, providing a platform to test the efficacy of compounds like this compound in improving metabolic parameters. nih.gov

Inflammatory Disease Models: The anti-inflammatory activity can be assessed in models of induced inflammation, such as colitis models in mice, where the compound's ability to reduce tissue damage and inflammatory markers is measured. nih.gov

Neurological and Alzheimer's Disease Models: For neurodegenerative conditions, transgenic mouse models that express human genes associated with Alzheimer's disease, such as the 5xFAD or 3xTg-AD models, are invaluable. nih.govkosfaj.org These models develop key pathological features like amyloid plaques and cognitive deficits, allowing for the evaluation of neuroprotective and cognitive-enhancing effects. nih.govplos.org

In these animal models, efficacy is determined by measuring specific biological and behavioral endpoints. Pharmacodynamic studies assess the dose-dependent effects of the compound on the body. For example, in an Alzheimer's model, efficacy would be measured through behavioral tests like the Morris water maze to assess learning and memory. plos.org Pharmacodynamic markers could include the quantification of amyloid-beta plaques and levels of inflammatory cytokines in the brain tissue. nih.gov

Data on Preclinical Models

Below are interactive tables summarizing the types of models and assays discussed for preclinical pharmacological characterization.

Table 1: In Vitro Models and Assays

Model/Assay Type Purpose Example Readouts
Cell-Based Target Engagement Confirm compound binds to the intended target in a cell. Thermal stabilization (CETSA), BRET/FRET, cAMP levels

Table 2: In Vivo Animal Models

Disease Area Animal Model Example Key Efficacy Endpoints
Metabolic Disease High-Fat Diet-Induced Obese Mice Glucose tolerance, insulin sensitivity, body weight
Alzheimer's Disease 5xFAD or 3xTg-AD Transgenic Mice Cognitive performance (e.g., Morris water maze), amyloid plaque load, neuroinflammation markers

Computational Chemistry and in Silico Drug Discovery Efforts

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a target protein, estimating the strength and nature of the interaction. mdpi.comresearchgate.net This analysis is crucial for understanding the mechanism of action at a molecular level. For 3-Amino-4-(4-phenoxyphenyl)butyric acid, docking studies would be employed to screen its affinity against a panel of potential biological targets. Given its structural similarity to γ-aminobutyric acid (GABA) analogs like Phenibut, logical targets would include GABA receptors, particularly the GABA-B subtype. nih.govschd-shimadzu.com

The analysis of the resulting docked poses reveals key molecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic forces, that stabilize the ligand-protein complex. mdpi.commdpi.com For instance, the amino and carboxylic acid groups of the compound are prime candidates for forming hydrogen bonds and salt bridges with amino acid residues in a receptor's binding site, while the phenoxyphenyl moiety can engage in significant hydrophobic and π-stacking interactions.

Table 1: Illustrative Molecular Docking Results for this compound

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Interaction Type
GABA-B Receptor-8.5Arg128, Ser130Hydrogen Bond, Salt Bridge
GABA-B Receptor-8.5Phe151, Trp278Hydrophobic (π-π stacking)
GABA-A Receptor-6.2Tyr97, Thr142Hydrogen Bond
VGCC α2δ subunit-7.9Arg217, Ser195Hydrogen Bond, Electrostatic

Note: The data in this table is hypothetical and serves to illustrate the typical output of a molecular docking analysis. It is not based on published experimental results for this specific compound.

Molecular Dynamics Simulations for Conformational Sampling and Binding Affinity Prediction

To complement the static view provided by molecular docking, molecular dynamics (MD) simulations are utilized. MD simulations model the physical movements of atoms and molecules over time, offering insights into the stability and dynamics of the ligand-protein complex in a simulated physiological environment. researchgate.netnih.gov These simulations are critical for assessing the conformational flexibility of this compound and its target, ensuring that the binding pose observed in docking is stable. nih.gov

Table 2: Example of Molecular Dynamics Simulation Output for a Ligand-Protein Complex

Simulation MetricValue (Hypothetical)Interpretation
RMSD of Ligand1.5 ÅIndicates the ligand remains stable within the binding site without significant movement.
RMSF of Protein BackboneAvg. 1.2 ÅShows minimal fluctuation in the protein structure upon ligand binding.
Binding Free Energy (MM/GBSA)-55 kcal/molSuggests a strong and favorable binding interaction.

Note: This table presents hypothetical data to exemplify the results of an MD simulation. It does not represent actual experimental findings.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For this compound, a QSAR study would involve designing and synthesizing a library of analogues with modifications to the core structure.

The process involves calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each analogue and correlating them with experimentally determined biological activities. The resulting mathematical model can then be used to predict the activity of novel, yet-to-be-synthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. This predictive capability significantly accelerates the lead optimization cycle. nih.gov

Table 3: Key Parameters of a Hypothetical QSAR Model

ParameterValueDescription
r² (Coefficient of Determination)0.91Indicates that 91% of the variance in biological activity is explained by the model.
q² (Cross-validated r²)0.75A measure of the model's predictive power and robustness; a value > 0.5 is considered good.
F-test value85.4Indicates the statistical significance of the model.
Standard Error of Estimate0.25Represents the average deviation of the predicted values from the observed values.

Note: The data presented is illustrative of a robust QSAR model and is not based on specific experimental data for the titular compound.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction for Lead Optimization

A compound's efficacy is dependent not only on its interaction with the target but also on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico ADME prediction tools are invaluable for flagging potential liabilities early in the drug discovery pipeline. mdpi.comnih.gov For this compound, these models would predict its drug-likeness based on various physicochemical properties.

Key parameters include adherence to frameworks like Lipinski's Rule of Five and Veber's Rules, which assess the likelihood of oral bioavailability. nih.gov Predictions on blood-brain barrier (BBB) penetration are particularly relevant for compounds targeting the central nervous system. nih.gov Additionally, potential metabolic pathways and interactions with cytochrome P450 enzymes can be forecast to anticipate the compound's metabolic stability and potential for drug-drug interactions.

Table 4: Predicted In Silico ADME Properties for this compound

PropertyPredicted ValueDrug-Likeness GuidelineAssessment
Molecular Weight301.34 g/mol < 500Pass
LogP (Octanol/Water Partition Coeff.)2.8< 5Pass
Hydrogen Bond Donors2< 5Pass
Hydrogen Bond Acceptors4< 10Pass
Rotatable Bonds6≤ 10Pass
Topological Polar Surface Area (TPSA)72.5 Ų< 140 ŲPass
Blood-Brain Barrier (BBB) PermeationProbableN/AFavorable for CNS targets
Human Intestinal Absorption (HIA)High> 80%Favorable for oral admin.

Note: Values are calculated based on the chemical structure and common predictive models. They serve as estimations and require experimental validation.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling identifies the three-dimensional arrangement of essential chemical features that a molecule must possess to exert a specific biological effect. nih.govnih.gov A pharmacophore model for this compound can be generated either from its docked conformation within a target's active site (structure-based) or by aligning a set of known active molecules (ligand-based). nih.govnih.gov

This model, consisting of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers, serves as a 3D query for virtual screening. nih.gov Large chemical databases containing millions of compounds can be rapidly screened to identify other molecules that fit the pharmacophore model. mdpi.comnih.gov This process is a powerful tool for discovering novel chemical scaffolds that may possess similar or improved biological activity, providing new avenues for drug development.

Table 5: Hypothetical Pharmacophore Features for this compound

Feature TypeNumber of FeaturesGeometric Constraints (Hypothetical)
Hydrogen Bond Acceptor (HBA)2Located on carboxyl oxygen atoms
Hydrogen Bond Donor (HBD)1Located on the amine nitrogen
Aromatic Ring (AR)2Centered on the two phenyl rings
Hydrophobic (HY)1Associated with the phenoxy-phenyl ether linkage

Note: This table is a hypothetical representation of a pharmacophore model derived from the compound's structure.

Advanced Analytical Methodologies for Research and Development

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components within a mixture. For a compound like 3-Amino-4-(4-phenoxyphenyl)butyric acid, both liquid and gas chromatography play critical roles.

High-Performance Liquid Chromatography (HPLC) is the most prevalent analytical technique for the analysis of non-volatile compounds like this compound. Its versatility allows for purity assessment, quantitative analysis, and the separation of stereoisomers.

Method Development: The development of a robust HPLC method involves the systematic optimization of several parameters to achieve adequate separation and resolution of the target analyte from any impurities or related substances.

Column Selection: Due to the compound's polarity and aromatic nature, reversed-phase (RP) columns, such as C8 or C18, are typically the first choice. mdpi.compom.go.id The phenoxyphenyl group provides sufficient hydrophobicity for retention on these stationary phases. For separating the enantiomers of this chiral compound, specialized Chiral Stationary Phases (CSPs) are necessary. Polysaccharide-based CSPs (e.g., amylose (B160209) or cellulose (B213188) derivatives) or zwitterionic ion-exchange CSPs are highly effective for resolving chiral amino acids. chiraltech.comnih.gov

Mobile Phase Composition: A typical mobile phase for RP-HPLC consists of a mixture of water (often with a pH-modifying buffer like acetate (B1210297) or phosphate) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). mdpi.comwu.ac.th The inclusion of an acid, like trifluoroacetic acid (TFA) or formic acid, can improve peak shape by suppressing the ionization of free silanol (B1196071) groups on the stationary phase and ensuring the analyte is in a single ionic form. mdpi.com Gradient elution, where the proportion of the organic modifier is increased over time, is often required to elute all components in a reasonable timeframe.

Detection: The phenoxyphenyl moiety contains a chromophore that absorbs ultraviolet (UV) light, making a Photo-Diode Array (PDA) or UV detector a suitable choice for detection and quantification. pom.go.id

Method Validation: Once developed, the analytical method must be validated to ensure it is fit for its intended purpose. Validation demonstrates that the method is reliable, reproducible, and accurate. Key validation parameters include:

Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products).

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration over a given range. A correlation coefficient (R²) of ≥ 0.999 is typically desired. wu.ac.th

Accuracy: The closeness of the test results to the true value, often assessed by spike/recovery experiments where a known quantity of the analyte is added to a sample matrix.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). pom.go.id

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. mdpi.com

Table 1: Illustrative HPLC Method Parameters for Chiral Amino Acid Analysis

ParameterTypical ConditionRationale/Comment
Stationary Phase (Column)Chiral Stationary Phase (e.g., CHIRALPAK® ZWIX(+)) chiraltech.comEnables separation of (R)- and (S)-enantiomers.
Mobile PhaseMethanol/Water with acid/base additives chiraltech.comSolubilizes the analyte and facilitates chiral recognition.
Flow Rate0.5 - 1.5 mL/minOptimized for resolution and analysis time.
Column Temperature25 - 40 °CAffects retention time, selectivity, and peak shape. nih.gov
Detection Wavelength~220 nm or ~270 nmCorresponds to the absorbance maxima of the phenyl or phenoxy groups.
Injection Volume5 - 20 µLDependent on analyte concentration and method sensitivity.

Gas Chromatography (GC) is a powerful technique for analyzing volatile substances. However, this compound is a non-volatile amino acid due to its polar carboxyl and amino functional groups, which form strong intermolecular hydrogen bonds. Therefore, a chemical derivatization step is mandatory to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. sigmaaldrich.com

Derivatization Process: The goal of derivatization is to mask the polar functional groups. Common approaches for amino acids include:

Silylation: Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with the active hydrogens on the amino and carboxylic acid groups to form tert-butyl dimethylsilyl (TBDMS) derivatives. This process typically requires heating the sample with the reagent in a suitable solvent. sigmaaldrich.com

Acylation/Esterification: A two-step process can be used, or a single-step reaction with an alkyl chloroformate (e.g., ethyl chloroformate or isobutyl chloroformate) in an aqueous medium can simultaneously derivatize both the amino and carboxyl groups. nih.gov This forms N-alkoxycarbonyl alkyl esters, which are sufficiently volatile for GC analysis. nih.govnih.gov

Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a nonpolar SLB-5ms column). sigmaaldrich.com A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection and quantification. GC-MS is particularly powerful as it provides structural information that can confirm the identity of the analyte. nih.gov

Table 2: Common Derivatization Reagents for GC Analysis of Amino Acids

ReagentAbbreviationDerivative FormedReference
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamideMTBSTFAtert-butyl dimethylsilyl (TBDMS) sigmaaldrich.com
Ethyl ChloroformateECFN-ethoxycarbonyl ethyl ester nih.gov
Propyl ChloroformatePCFN-propoxycarbonyl propyl ester d-nb.info
Isobutyl ChloroformateIBCFN-isobutoxycarbonyl isobutyl ester nih.gov

Electrophoretic Methods

Capillary Electrophoresis (CE) offers an alternative and complementary separation technique to HPLC. It separates ions based on their electrophoretic mobility in an electric field, which is dependent on the charge and size of the molecule. As an amino acid, this compound is amphoteric and its charge can be manipulated by adjusting the pH of the background electrolyte (BGE). This allows for fine-tuning of the separation. Chiral separations can also be achieved in CE by adding a chiral selector (e.g., a cyclodextrin (B1172386) derivative) to the BGE. CE methods are characterized by high separation efficiency, short analysis times, and minimal sample and reagent consumption.

Spectroscopic Quantification Techniques (e.g., UV-Vis Spectrophotometry)

UV-Visible (UV-Vis) spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of compounds that absorb light in the UV or visible range. The phenoxyphenyl group in this compound serves as a good chromophore. Quantification is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light.

For direct quantification, a solution of the compound is prepared in a suitable solvent (e.g., ethanol (B145695) or buffered water), and its absorbance is measured at the wavelength of maximum absorbance (λmax). For amino acids lacking a strong chromophore, sensitivity can be dramatically increased through derivatization. For instance, post-column derivatization in an HPLC system with reagents that form colored or highly UV-absorbent complexes (like copper(II) ions) can lower detection limits by orders of magnitude. nih.gov

Powder X-Ray Diffraction for Solid-State Purity and Structure

Powder X-Ray Diffraction (PXRD) is a non-destructive analytical technique used to characterize the solid-state properties of crystalline materials. nih.gov It is indispensable for identifying the specific crystalline form (polymorph) of a substance, determining solid-state purity, and solving crystal structures. nih.gov

When a beam of X-rays is directed at a powdered crystalline sample, it is diffracted by the crystal lattice planes, producing a unique diffraction pattern. This pattern serves as a "fingerprint" for a specific crystalline solid.

Key applications of PXRD in the analysis of this compound include:

Polymorph Screening: Identifying and distinguishing between different crystalline forms, which can have different physical properties (e.g., solubility, stability).

Phase Purity: Ensuring that a sample consists of a single crystalline phase and is free from contamination by other polymorphs or amorphous content.

Structure Determination: In some cases, it is possible to determine the complete crystal structure, including unit cell dimensions (e.g., a, b, c, α, β, γ) and space group, directly from high-quality powder diffraction data. nih.govnih.gov

Table 3: Information Obtained from Powder X-Ray Diffraction

ParameterDescriptionSignificance
Diffraction Pattern (2θ vs. Intensity)A plot of diffraction angle (2θ) against the intensity of the diffracted X-rays.Unique "fingerprint" for a specific crystalline phase. Used for identification. nih.gov
Unit Cell ParametersThe dimensions (a, b, c) and angles (α, β, γ) of the smallest repeating unit of the crystal lattice.Fundamental structural properties of the crystalline material. grafiati.com
Space GroupDescribes the symmetry elements present in the crystal structure.Provides insight into the molecular packing and arrangement. nih.gov
Crystallite SizeAn estimation of the size of the coherent diffracting domains.Can influence physical properties like dissolution rate.

Compound Reference Table

Synthetic Derivative Design and Medicinal Chemistry Optimization

Scaffold Modification and Isosteric Replacements to Enhance Activity and Selectivity

The GABA scaffold is a well-established pharmacophore that interacts with various central nervous system targets. Modifications to this backbone can profoundly impact a compound's biological activity and selectivity. For 3-Amino-4-(4-phenoxyphenyl)butyric acid, scaffold modifications could involve altering the substitution pattern, stereochemistry, and conformational flexibility of the butyric acid chain.

One common strategy is the introduction of substituents on the aliphatic chain to explore new binding interactions and to constrain the molecule into a more bioactive conformation. For instance, alkyl or aryl groups could be introduced at the α, β, or γ positions to probe the steric and electronic requirements of the binding site.

Furthermore, the core scaffold itself can be replaced through a process known as scaffold hopping. This involves replacing the central molecular framework with a structurally different but functionally equivalent scaffold. For γ-amino acid analogs, this could include the incorporation of the aminobutyric acid pharmacophore into cyclic systems, such as cyclopentane (B165970) or cyclohexane (B81311) rings, or heterocyclic systems. rsc.org This approach can lead to novel chemical entities with improved properties.

The phenoxy group is recognized as a privileged scaffold in medicinal chemistry due to its significant contribution to biological activity in numerous therapeutic agents. nih.gov Its presence in this compound suggests its potential importance for hydrophobic interactions within a target's lipophilic pocket. nih.gov Structure-activity relationship (SAR) studies on related compounds, such as phenoxyphenyl pyridines, have demonstrated that variations in the substitution pattern of the phenoxyphenyl moiety can significantly impact potency. nih.gov

Below is an interactive data table illustrating potential scaffold modifications and their rationales.

Modification Strategy Example Modification Rationale Potential Impact
α-SubstitutionIntroduction of a methyl group at the α-positionTo investigate steric tolerance near the carboxylic acidMay alter binding affinity and selectivity
β-SubstitutionIntroduction of a hydroxyl group at the β-positionTo introduce a hydrogen bonding moietyCould enhance binding affinity and alter solubility
γ-Lactam FormationCyclization to form a pyrrolidinone ringTo create a more rigid analogMay improve selectivity and metabolic stability
Scaffold HoppingReplacement of the butyric acid chain with a cyclopentane ringTo explore different conformational spacePotential for novel intellectual property and improved pharmacokinetics

Prodrug Strategies and Bioreversible Derivatives

The blood-brain barrier (BBB) presents a significant challenge for the delivery of drugs to the central nervous system (CNS). nih.gov The large and lipophilic 4-phenoxyphenyl group in this compound may enhance its ability to cross the BBB through passive diffusion; however, the polar carboxylic acid and amino groups can hinder this process. Prodrug strategies offer a viable approach to transiently mask these polar functionalities, thereby increasing lipophilicity and facilitating CNS penetration. nih.govmdpi.com

A common prodrug approach involves the esterification of the carboxylic acid moiety. rsc.org These ester prodrugs are designed to be more lipophilic than the parent drug, allowing for enhanced passive diffusion across the BBB. Once in the CNS, they are ideally cleaved by brain-resident esterases to release the active parent compound. mdpi.comrsc.org However, a critical challenge is to ensure that the prodrug is stable in the peripheral circulation to avoid premature hydrolysis by plasma esterases. rsc.org

Another strategy involves the formation of bioreversible derivatives of the amino group, such as amides or carbamates. These modifications can also increase lipophilicity and modulate the compound's interaction with transporters. The use of amino acids as promoieties can leverage endogenous amino acid transporters at the BBB for carrier-mediated transport.

The following interactive data table outlines potential prodrug strategies for this compound.

Prodrug Approach Promoieties Activation Mechanism Anticipated Advantage
Ester ProdrugsAlkyl esters (e.g., methyl, ethyl), Glycolamide estersEsterase-mediated hydrolysisIncreased lipophilicity, enhanced BBB penetration
Amide ProdrugsAmino acid conjugates (e.g., with glycine, valine)Peptidase-mediated hydrolysisPotential for carrier-mediated transport via amino acid transporters
Carbamate ProdrugsN-Acyloxyalkoxycarbonyl derivativesEnzymatic cleavageControlled release of the parent drug
Redox Chemical DeliveryDihydropyridine-pyridinium salt systemOxidation in the CNS followed by cleavageBrain-specific accumulation and sustained release

Multi-component Reactions and Combinatorial Chemistry for Library Generation

To efficiently explore the chemical space around the this compound scaffold, modern synthetic methodologies such as multi-component reactions (MCRs) and combinatorial chemistry can be employed. MCRs allow for the synthesis of complex molecules from three or more starting materials in a single step, which is highly efficient for generating libraries of analogs. nih.govnih.gov

For instance, variations of the Ugi or Passerini reactions could be adapted to synthesize a diverse library of derivatives. nih.gov These reactions are well-suited for creating peptidomimetic structures and can accommodate a wide range of functional groups on the starting materials. By systematically varying the aldehyde, amine, carboxylic acid, and isocyanide components, a large number of analogs with different substituents on the core scaffold can be rapidly produced.

Combinatorial chemistry, often performed on a solid support, enables the parallel synthesis of a large number of compounds. A library of this compound derivatives could be generated by attaching a protected form of the parent compound to a resin and then reacting it with a diverse set of building blocks to modify the free functional groups.

The table below illustrates a hypothetical combinatorial library design for exploring the SAR of this compound.

Scaffold Position Building Block Set 1 Building Block Set 2 Building Block Set 3
Amine (R1) H, Methyl, EthylAcetyl, BenzoylBoc, Fmoc
Carboxylic Acid (R2) Methyl ester, Ethyl ester, AmideN-Methylamide, N,N-DimethylamideGlycine amide, Alanine amide
Phenoxyphenyl (R3) 4'-Fluoro, 4'-Chloro, 4'-Methyl3'-Fluoro, 3'-Chloro, 3'-Methoxy2'-Fluoro, 2'-Chloro, 2'-Trifluoromethyl

Bioisosteric Replacements of the Phenoxyphenyl Moiety

The phenoxyphenyl moiety is a key structural feature of this compound, likely contributing significantly to its binding affinity through hydrophobic and potentially π-stacking interactions. However, this large, lipophilic group can also lead to suboptimal pharmacokinetic properties, such as high plasma protein binding and metabolic liabilities. Bioisosteric replacement of the phenoxyphenyl group is a strategic approach to mitigate these issues while preserving or enhancing biological activity. nih.gov

For the diphenyl ether linkage, several bioisosteric replacements can be considered. These can range from simple isosteres that mimic the geometry and electronics of the ether oxygen to more complex, non-classical isosteres that aim to improve physicochemical properties.

The table below presents potential bioisosteric replacements for the phenoxyphenyl moiety and their intended effects.

Original Moiety Bioisosteric Replacement Rationale for Replacement Potential Outcome
Diphenyl ether (-O-)Thioether (-S-), Methylene (B1212753) (-CH2-)To alter bond angle and lipophilicityModified conformational preference and metabolic stability
Distal Phenyl RingPyridyl, Thienyl, FuranoylTo introduce heteroatoms for potential new interactions and improved solubilityEnhanced polarity, potential for hydrogen bonding, altered metabolic profile
Entire Phenoxyphenyl GroupBiphenyl, N-Phenyl-pyrazole, BenzofuranTo explore different spatial arrangements and electronic propertiesImproved binding affinity, altered selectivity, novel intellectual property
Non-classical IsosteresBicyclo[1.1.1]pentane (BCP)To reduce lipophilicity and improve metabolic stability while maintaining a similar vectorEnhanced solubility, reduced plasma protein binding, improved pharmacokinetic profile

Emerging Research Avenues and Future Directions for 3 Amino 4 4 Phenoxyphenyl Butyric Acid Research

Addressing Research Gaps and Unexplored Biological Applications

A thorough review of the current scientific literature reveals that while extensive research has been conducted on various GABA analogues, 3-Amino-4-(4-phenoxyphenyl)butyric acid remains a relatively understudied molecule. rxlist.comnih.gov This presents a significant research gap and a wealth of opportunities for new discoveries. The primary known biological target for many GABA analogues is the GABA receptor system, which is comprised of GABAA and GABAB receptors. nih.gov However, the precise binding affinity and modulatory effects of this compound at these receptors have not been extensively characterized.

Future research should prioritize the elucidation of its complete pharmacological profile. This includes not only its activity at GABA receptors but also its potential interactions with other neurotransmitter systems and enzymes within the central nervous system. Given the structural similarities to other neuroactive compounds, there is a compelling case for exploring its therapeutic potential in a range of neurological and psychological disorders beyond those traditionally associated with GABAergic modulation. nih.gov

Table 1: Potential Unexplored Biological Applications of this compound

Potential Therapeutic Area Rationale
Neuropathic Pain Many GABA analogues are effective in treating neuropathic pain by modulating neuronal hyperexcitability.
Anxiety Disorders The anxiolytic effects of GABAergic compounds are well-established.
Epilepsy Modulation of GABA receptors is a key mechanism of action for many antiepileptic drugs. rxlist.com
Spasticity GABAB receptor agonists are used to treat spasticity associated with various neurological conditions.

Potential as a Chemical Probe for Biological Systems

A chemical probe is a small molecule that is used to study and manipulate biological systems by interacting with a specific protein or pathway. chemimpex.com The development of selective chemical probes is crucial for dissecting the complex signaling networks of the brain. Given its structural resemblance to GABA, this compound holds considerable potential to be developed into a chemical probe for investigating the GABAergic system.

To function as an effective probe, a molecule should ideally exhibit high affinity and selectivity for its target. Future research efforts could focus on modifying the structure of this compound to enhance these properties. For instance, the introduction of photoreactive or fluorescent tags could enable the visualization and identification of its binding sites within neuronal circuits. Such probes would be invaluable tools for studying the distribution, trafficking, and function of GABA receptors in both healthy and diseased states.

Integration with Advanced Drug Delivery Systems (e.g., Targeted Delivery Concepts)

A significant challenge in the development of neuroactive drugs is the presence of the blood-brain barrier (BBB), a highly selective semipermeable border that prevents most substances from entering the brain. nih.gov For this compound to be therapeutically effective for central nervous system disorders, it must be able to cross the BBB in sufficient concentrations.

The integration of this compound with advanced drug delivery systems offers a promising strategy to overcome this hurdle. nih.gov Nanoparticle-based carriers, such as liposomes or polymeric nanoparticles, can be engineered to encapsulate the drug, protecting it from degradation in the bloodstream and facilitating its transport across the BBB. Furthermore, these nanoparticles can be functionalized with specific ligands that target receptors expressed on the surface of brain endothelial cells, thereby enabling targeted delivery to the central nervous system. nih.gov

Table 2: Potential Drug Delivery Strategies for this compound

Delivery System Mechanism of Action Potential Advantages
Liposomes Encapsulation within a lipid bilayer. Biocompatible, can encapsulate both hydrophilic and lipophilic drugs.
Polymeric Nanoparticles Entrapment within a polymer matrix. Controlled release, surface can be modified for targeting.
Prodrug Approach Chemical modification to a more lipophilic form that is converted to the active drug in the brain. Improved BBB penetration.

Development of Novel Analytical Probes and Detection Methods

The ability to accurately quantify the concentration of a drug and its metabolites in biological fluids and tissues is fundamental to its preclinical and clinical development. wdh.ac.id To date, there are no specific, validated analytical methods for the detection of this compound. The development of such methods is a critical next step in its research trajectory.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful technique for the sensitive and selective quantification of small molecules. researchgate.netnd.edu Future work should focus on optimizing HPLC-MS/MS methods for this compound. This will involve the selection of appropriate chromatographic columns and mobile phases to achieve efficient separation from endogenous matrix components. Additionally, the development of specific derivatization reagents could enhance its ionization efficiency and detection sensitivity in the mass spectrometer. Another avenue of exploration is the generation of monoclonal antibodies that specifically recognize this compound, which could be utilized in the development of highly sensitive immunoassays, such as ELISA.

Exploration of Stereoisomeric Effects on Bioactivity

This compound possesses a chiral center at the C3 position, meaning it can exist as two stereoisomers (enantiomers): (R)-3-Amino-4-(4-phenoxyphenyl)butyric acid and (S)-3-Amino-4-(4-phenoxyphenyl)butyric acid. It is a well-established principle in pharmacology that stereoisomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties. nih.gov This is because biological targets, such as receptors and enzymes, are themselves chiral and can interact differently with each enantiomer.

A critical area for future research is the stereoselective synthesis of the individual (R) and (S) enantiomers of this compound. nih.govrsc.org Once isolated, their biological activities should be evaluated independently. It is highly probable that one enantiomer will exhibit greater potency and/or selectivity for its biological target(s) than the other. This information is crucial for the development of a safe and effective therapeutic agent, as it may be possible to develop a single-enantiomer drug with an improved therapeutic index.

Table 3: Hypothetical Comparison of the Biological Properties of Stereoisomers

Property (R)-enantiomer (S)-enantiomer
GABAB Receptor Affinity (Ki) Lower (Higher Affinity) Higher (Lower Affinity)
Anxiolytic Effect (ED50) Lower (More Potent) Higher (Less Potent)
Off-target Binding Minimal Moderate

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